Cas no 946505-09-5 (2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid)

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid structure
946505-09-5 structure
Nom du produit:2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Numéro CAS:946505-09-5
Le MF:C11H7FN2O3
Mégawatts:234.183285951614
MDL:MFCD26096712
CID:4721048
PubChem ID:66767171

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid Propriétés chimiques et physiques

Nom et identifiant

    • 2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
    • BFPCWYOMCDHJNZ-UHFFFAOYSA-N
    • AK00780657
    • 2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine -4-carboxylic acid
    • 2-(4-Fluoro-phenyl)-3-oxo-2,3-dihydro-pyridazine-4-carboxylic acid
    • 4-Pyridazinecarboxylic acid, 2-(4-fluorophenyl)-2,3-dihydro-3-oxo-
    • 2-(4-Fluorophenyl)-2,3-dihydro-3-oxo-4-pyridazinecarboxylic acid (ACI)
    • 2-(4-Fluorophenyl)-3-oxopyridazine-4-carboxylic acid
    • WMB50509
    • AKOS028114968
    • D80456
    • SY317605
    • 2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylicacid
    • MFCD26096712
    • BS-18271
    • SCHEMBL680352
    • C11H7FN2O3
    • CS-0157492
    • A1-02457
    • DA-40231
    • 946505-09-5
    • 2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
    • MDL: MFCD26096712
    • Piscine à noyau: 1S/C11H7FN2O3/c12-7-1-3-8(4-2-7)14-10(15)9(11(16)17)5-6-13-14/h1-6H,(H,16,17)
    • La clé Inchi: BFPCWYOMCDHJNZ-UHFFFAOYSA-N
    • Sourire: FC1C=CC(=CC=1)N1C(C(C(=O)O)=CC=N1)=O

Propriétés calculées

  • Qualité précise: 234.04407025g/mol
  • Masse isotopique unique: 234.04407025g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 5
  • Comptage des atomes lourds: 17
  • Nombre de liaisons rotatives: 2
  • Complexité: 398
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 70
  • Le xlogp3: 1.4

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Ambeed
A428665-1g
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
946505-09-5 95%
1g
$275.0 2024-04-16
Chemenu
CM530575-10g
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
946505-09-5 95%
10g
$1587 2023-03-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JE080-50mg
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
946505-09-5 95%
50mg
243.0CNY 2021-07-15
eNovation Chemicals LLC
Y1089370-10g
2-(4-FLUOROPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZINE-4-CARBOXYLIC ACID
946505-09-5 95%
10g
$2235 2023-09-04
eNovation Chemicals LLC
Y1089370-5g
2-(4-FLUOROPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZINE-4-CARBOXYLIC ACID
946505-09-5 95%
5g
$1155 2024-06-05
Chemenu
CM530575-1g
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
946505-09-5 95%
1g
$248 2023-03-07
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00792847-5g
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
946505-09-5 95%
5g
¥8250.0 2024-04-17
Ambeed
A428665-5g
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
946505-09-5 95%
5g
$1100.0 2024-04-16
Ambeed
A428665-10g
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
946505-09-5 95%
10g
$1760.0 2024-04-16
Chemenu
CM530575-5g
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
946505-09-5 95%
5g
$992 2023-03-07

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: Dimethylacetamide ;  5 min, rt; 30 min, rt → 90 °C
1.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  1 h, rt
Référence
Pyridone compounds and methods of use in the modulation of a protein kinase
, World Intellectual Property Organization, , ,

Méthode de production 2

Conditions de réaction
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  2 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Référence
Preparation of thienopyridine derivatives and their use in pharmaceutical compositions comprising same
, United States, , ,

Méthode de production 3

Conditions de réaction
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  2 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Référence
Preparation of thienopyridine derivative compound as protein kinase inhibitor
, Korea, , ,

Méthode de production 4

Conditions de réaction
Référence
Preparation of pyridazinone-based compounds as AXL, c-Met, and Mer inhibitors and methods of use thereof
, United States, , ,

Méthode de production 5

Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  0.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Référence
Preparation of amidophenoxyindazoles as inhibitors of c-Met
, United States, , ,

Méthode de production 6

Conditions de réaction
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  15 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
Référence
Heterobicyclic pyrazole compounds as Met tyrosine kinase inhibitors and their preparation and use
, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  1 h, rt → reflux
Référence
Pyrazolo[3,4-b]pyridine compounds as inhibitors of TAM and MET kinases and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction
Référence
Preparation of pyrazolopyridines as tyrosine kinase inhibitors
, United States, , ,

Méthode de production 9

Conditions de réaction
Référence
Combinations comprising c-Met antagonists and B-raf antagonists for treatment of cancer
, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  15 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Référence
Preparation of pyrazolopyridines as tyrosine kinase inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 11

Conditions de réaction
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  15 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Référence
Preparation of quinoline derivatives as tyrosine kinases inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  12 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C; pH 1
Référence
Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors
Zhao, Sijia; Zhang, Yu; Zhou, Hongyang; Xi, Shuancheng; Zou, Bin; et al, European Journal of Medicinal Chemistry, 2016, 120, 37-50

Méthode de production 13

Conditions de réaction
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  15 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
Référence
Heterobicyclic thiophene compounds as tyrosine kinase inhibitors and their preparation and use
, United States, , ,

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid Raw materials

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid Preparation Products

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:946505-09-5)2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
A1067579
Pureté:99%/99%/99%
Quantité:1g/5g/10g
Prix ($):248.0/990.0/1584.0